molecular formula C15H17ClN4O2S B2576529 3-(4-Chlorophenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021131-42-9

3-(4-Chlorophenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2576529
CAS No.: 1021131-42-9
M. Wt: 352.84
InChI Key: BPWNCLVIPYISHP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C15H17ClN4O2S and its molecular weight is 352.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Importance

  • A study discussed the synthesis of new sulfonamide and amide derivatives containing a piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were evaluated for antimicrobial, antifungal, and antimalarial activities, indicating the pharmaceutical relevance of such structures (Bhatt, Kant, & Singh, 2016).

Structural Analysis and Computational Studies

  • Research on 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involved its synthesis and structure confirmation through spectroscopic techniques and XRD. Density Functional Theory calculations provided insights into its electronic structure, emphasizing the compound's significance in medicinal chemistry (Sallam et al., 2021).

Antidepressant Potential

  • Pyridazine derivatives including arylpiperazinyl moieties were evaluated for potential antidepressant effects, demonstrating the relevance of such compounds in psychopharmacology (Rubat, Coudert, Bastide, & Tronche, 1995).

Anti-Diabetic Drug Development

  • A study explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs, evaluated over Dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial Applications

  • Another study focused on the synthesis of pyridazine derivatives and tested them for in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (El-Mariah, Nassar, Hosny, & Deeb, 2008).

Anticancer and Antituberculosis Studies

  • Research on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives assessed their potential in anticancer and antituberculosis studies, underlining the therapeutic applications of such compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S/c1-23(21,22)20-10-8-19(9-11-20)15-7-6-14(17-18-15)12-2-4-13(16)5-3-12/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWNCLVIPYISHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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